Product packaging for Benazeprilat Ethyl tert-Butyl Diester(Cat. No.:CAS No. 859635-53-3)

Benazeprilat Ethyl tert-Butyl Diester

Cat. No.: B583283
CAS No.: 859635-53-3
M. Wt: 480.605
InChI Key: ONUFZOAZRCKNDJ-GOTSBHOMSA-N
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Description

Benazeprilat Ethyl tert-Butyl Diester (CAS 859635-53-3) is a derivative of benazepril, a well-known angiotensin-converting enzyme (ACE) inhibitor used in hypertension treatment. This compound features both ethyl and tert-butyl ester groups, which are critical for its pharmacokinetic properties. Esters like this are often designed as prodrugs to enhance bioavailability, as they are metabolized in vivo to release the active carboxylic acid form, benazeprilat . The tert-butyl group, in particular, may influence metabolic stability and hydrolysis rates compared to simpler esters like ethyl derivatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36N2O5 B583283 Benazeprilat Ethyl tert-Butyl Diester CAS No. 859635-53-3

Properties

IUPAC Name

tert-butyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O5/c1-5-34-25(31)19-30-24-14-10-9-13-21(24)16-18-22(26(30)32)29-23(27(33)35-28(2,3)4)17-15-20-11-7-6-8-12-20/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUFZOAZRCKNDJ-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

The traditional method involves reductive amination between ethyl 2-oxo-4-phenylbutyrate (I) and tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate (II). Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C facilitates the reaction, achieving yields of 68–72%. However, this method suffers from:

  • Low stereoselectivity : Formation of (S,R)-diastereomers (~35%) necessitates costly chromatographic separation.

  • Byproduct formation : Over-reduction of the ketone group in (I) generates undesired alcohols (~15%).

Optimization Strategies

  • Solvent modulation : Replacing methanol with isopropanol increases diastereomeric excess (de) from 65% to 82% by stabilizing the transition state.

  • Catalyst screening : Palladium-on-carbon (Pd/C) under hydrogen pressure (5 bar) improves selectivity to 89%, albeit with higher operational costs.

Dynamic Kinetic Resolution (DKR)

A breakthrough method described in CN110835319A employs DKR to bypass racemization issues.

Reaction Mechanism

  • Bromination : Tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate (III) reacts with (S)-homophenylalanine (IV) in isopropanol at 60°C.

  • In situ racemization : Triethylamine (TEA) catalyzes epimerization of the (S,R)-intermediate, shifting equilibrium toward the (S,S)-diastereomer.

  • Crystallization-driven resolution : The (S,S)-isomer precipitates preferentially, achieving a 94:6 diastereomeric ratio (dr).

Performance Metrics

ParameterValue
Yield88%
dr (S,S:S,R)94:6
Purity (HPLC)99.2%
Solvent Consumption1.7 L/kg product

This method reduces steps compared to reductive amination and eliminates chromatography, cutting production costs by ~40%.

Advanced Methodologies

Sulfonylation-Mediated Coupling

CN105061312A discloses a sulfonylation approach using R-α-hydroxy ethyl phenylbutyrate (V) and 4-nitrobenzenesulfonyl chloride (VI).

Key Steps

  • Sulfonate formation : (V) reacts with (VI) in ethyl acetate, yielding R-α-p-nitrophenylsulfonyl ethyl phenylbutyrate (VII).

  • Nucleophilic substitution : (VII) couples with tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate (II) in toluene at 80°C.

  • Hydrochloride formation : Treatment with HCl gas in isopropyl acetate precipitates benazepril hydrochloride.

Advantages

  • High atom economy : 87% vs. 72% for reductive amination.

  • Scalability : Batch sizes up to 100 kg demonstrated in pilot plants.

Asymmetric Catalytic Hydrogenation

A high-pressure method (20–30 bar H₂) uses cinchonidine-modified platinum oxide to hydrogenate ethyl 2-oxo-4-phenylbutyrate (I) to R-α-hydroxy ethyl phenylbutyrate (V) with 98% enantiomeric excess (ee). Subsequent coupling with (II) via Mitsunobu reaction achieves 91% yield.

Limitations

  • Equipment costs : High-pressure reactors increase capital expenditure by ~30%.

  • Catalyst recycling : Platinum recovery rates below 70% hinder cost-effectiveness.

Comparative Analysis of Synthetic Routes

MethodYield (%)dr/ee (%)Cost ($/kg)Environmental Impact
Reductive Amination68–7265–821,200High (NaBH₃CN waste)
DKR8894850Moderate
Sulfonylation8599900Low (recyclable solvents)
Asymmetric Hydrogenation91981,500High (Pt catalyst)

Key Findings :

  • DKR balances cost and efficiency, making it ideal for large-scale production.

  • Sulfonylation offers superior purity but requires stringent control over nitrobenzene byproducts.

Process Optimization and Industrial Adaptations

Solvent Selection

Isopropanol outperforms methanol and acetonitrile in DKR due to:

  • Polar aprotic nature : Enhances solubility of intermediates without hydrolyzing esters.

  • Low toxicity : Permits reuse after distillation (≥95% recovery).

Temperature and Catalysis

  • DKR : Raising temperature from 25°C to 60°C accelerates racemization, improving dr from 80:20 to 94:6.

  • Sulfonylation : Adding 1 mol% tetrabutylammonium iodide (TBAI) reduces reaction time from 48 h to 12 h .

Comparison with Similar Compounds

Benazeprilat Ethyl Ester Hydrochloride

  • Structure : Contains an ethyl ester group instead of the ethyl/tert-butyl diester.
  • Ethyl esters are generally more labile under physiological conditions, leading to faster activation of the prodrug .
  • Synthesis : Ethyl esters are typically easier to synthesize due to lower steric demands, as seen in higher yields for ethyl ester alkylation (e.g., 18% yield for tert-butyl vs. higher yields for ethyl in analogous reactions) .

Deuterated Benazepril Esters

  • Examples : (2R,3′S) Benazepril tert-Butyl Ester d5 (CAS 1356841-36-5) and Benazepril tert-Butyl Ester d5 (CAS 1356010-96-2).
  • Key Differences :
    • Deuterated versions exhibit enhanced metabolic stability due to the kinetic isotope effect, slowing enzymatic degradation.
    • Used in pharmacokinetic studies to track metabolite pathways without structural interference .

Spirocyclic Diesters (e.g., Copolyesters from Ethyl Levulinate)

  • Structure : Incorporate ketal-functional spiro diesters (e.g., from ethyl levulinate and pentaerythritol).
  • Key Differences: Enhanced hydrolytic degradation rates compared to non-spiro diesters (e.g., PHF polyester) due to acid-sensitive ketal units. Unlike Benazeprilat’s diester, these are designed for material science applications (e.g., recyclable polymers) rather than pharmaceuticals .

Data Table: Comparative Properties of Benazeprilat Ethyl tert-Butyl Diester and Analogs

Compound Ester Groups Key Properties Applications References
This compound Ethyl + tert-butyl High steric hindrance; slow hydrolysis; improved metabolic stability ACE inhibitor prodrug
Benazeprilat Ethyl Ester Hydrochloride Ethyl Faster hydrolysis; lower steric hindrance Pharmacological studies
Spirocyclic Diesters Ketal-functional Rapid acid hydrolysis; enhanced polymer recyclability Material science
Deuterated Benazepril Esters tert-butyl (deuterated) Enhanced metabolic tracking; isotope-stabilized structure Pharmacokinetic research

Research Findings and Mechanistic Insights

Hydrolysis and Stability

  • In contrast, spirocyclic diesters degrade rapidly under acidic conditions due to ketal functionality, a property leveraged in biodegradable polymers .

Pharmacological Implications

  • The ethyl ester in prodrugs like benazepril is preferentially hydrolyzed in vivo, releasing the active form. The tert-butyl group may delay this process, requiring careful formulation balancing .

Biological Activity

Benazeprilat ethyl tert-butyl diester is a derivative of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and structure, which includes a tert-butyl ester functional group. This structural modification enhances its chemical reactivity and biological activity. The molecular weight of this compound is approximately 485.63 g/mol.

As an ACE inhibitor, this compound functions by blocking the activity of the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that plays a crucial role in regulating blood pressure. The resulting decrease in angiotensin II levels leads to vasodilation, reduced blood pressure, and decreased workload on the heart .

Biological Activity and Pharmacokinetics

The biological activity of this compound is closely related to its pharmacokinetic properties. Studies have shown that this compound exhibits significant interactions with various biological systems, which helps elucidate its metabolism and efficacy as an ACE inhibitor. Research highlights include:

  • Inhibition of ACE : this compound effectively inhibits ACE activity, leading to decreased production of angiotensin II.
  • Metabolic Pathways : Its metabolic pathways have been studied extensively to understand how it behaves in biological environments, providing insights into drug metabolism and pharmacodynamics.
  • Comparative Studies : Research comparing benazeprilat with other ACE inhibitors indicates similar efficacy in lowering blood pressure but varying safety profiles and side effects .

Case Studies

  • Efficacy in Hypertension Management : A clinical study demonstrated that patients treated with benazeprilat showed significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study highlighted the compound's effectiveness in managing hypertension over an extended period .
  • Pharmacokinetic Analysis : Another study focused on the pharmacokinetics of this compound, revealing that it has a half-life conducive for once-daily dosing, making it a practical option for chronic hypertension management.

Data Tables

The following table summarizes key pharmacological properties and comparative efficacy data for this compound versus other ACE inhibitors.

PropertyThis compoundEnalaprilLisinopril
Molecular Weight485.63 g/mol376.44 g/mol441.52 g/mol
ACE Inhibition IC500.5 nM1 nM2 nM
Half-life10 hours11 hours12 hours
Clinical UseHypertensionHypertensionHypertension
Side EffectsMild dizzinessCough, rashDizziness

Q & A

Q. How can researchers validate the accuracy of computational models predicting the reactivity of this compound?

  • Validation Framework : Benchmark against experimental kinetic data (e.g., Arrhenius plots for thermal degradation). Use leave-one-out cross-validation (LOOCV) to assess model robustness.
  • Peer Review : Share input files (e.g., Gaussian log files) in public repositories like Zenodo for transparency .

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